molecular formula C8H10Cl2O2 B12620774 (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol CAS No. 920017-98-7

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol

Cat. No.: B12620774
CAS No.: 920017-98-7
M. Wt: 209.07 g/mol
InChI Key: FCPJKKQENRYARV-CNVXYERZSA-N
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Description

The (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol is a sophisticated bicyclic organic compound of significant interest in synthetic and medicinal chemistry. It features a [4.2.0]bicyclic scaffold, which is a fused system of a cyclohexene and a cyclobutane ring, further functionalized with two chiral hydroxyl groups and two chiral chlorine atoms. This specific stereoisomer, with its defined (1R,6S,7S,8R) configuration, presents a unique three-dimensional structure that is highly valuable for constructing complex molecular architectures. Compounds based on bicyclic skeletons like bicyclo[2.2.2]octane are known to be investigated as potential glycosidase inhibitors and serve as carbasugar analogues, which are hydrolytically stable mimics of natural sugars with potential therapeutic applications . The presence of both alkene and diol functional groups on this rigid scaffold makes it a versatile chiral building block or intermediate for the synthesis of novel pharmacologically active molecules, complex natural product analogs, and new materials. Researchers can utilize this compound to explore its utility in asymmetric synthesis, the development of enzyme inhibitors, and as a precursor for further functionalization through reactions at its hydroxyl groups, chlorine atoms, or carbon-carbon double bond. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920017-98-7

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

(1R,2R,5S,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol

InChI

InChI=1S/C8H10Cl2O2/c9-7-5-3(11)1-2-4(12)6(5)8(7)10/h1-8,11-12H/t3-,4+,5+,6-,7-,8+

InChI Key

FCPJKKQENRYARV-CNVXYERZSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)[C@H]([C@H]2Cl)Cl)O

Canonical SMILES

C1=CC(C2C(C1O)C(C2Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol typically involves the chlorination of a suitable bicyclic precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the formation of the bicyclic core structure followed by selective chlorination and hydroxylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Acetylation and Esterification

The hydroxyl groups undergo acetylation with acetyl chloride under mild conditions. Stirring the diol (0.81 g, 3.87 mmol) in acetyl chloride (10 mL) overnight produces the diacetate derivative (94% yield) .

Acetylation Data

SubstrateReagentConditionsProductYield
Diol (3a)Acetyl chlorideRT, 12 h5,2-Diacetate (3b)94%

Oxidation Reactions

The diol participates in oxidative transformations under controlled conditions:

  • KMnO₄-mediated oxidation in acetone/water at −15°C yields triacetate derivatives via intermediate epoxides .

  • OsO₄ oxidation of acetylated derivatives produces stereospecific triols, critical for pharmaceutical intermediates .

Oxidation Conditions

SubstrateOxidizing AgentSolventTemperatureProductYield
Dichloro-diacetate (3b)KMnO₄, MgSO₄Acetone/H₂O−15°CTriacetate derivatives72%

Reduction and Stereochemical Control

Baker’s yeast-mediated reductions of dichloroketone precursors demonstrate high enantioselectivity (100% ee for 6S-alcohol) . The steric bulk of chlorine substituents directs hydride delivery per Prelog’s rule , favoring the 6S configuration .

Reduction Outcomes

SubstrateReagentProducteeYield
8,8-Dichloroketone (14)Baker’s yeast(1R,6S,7S)-8,8-Dichloro-7-ol (15)100%27%

Biological Relevance

The chlorine atoms enhance lipophilicity , improving interactions with biological targets like enzymes. Derivatives of this diol serve as intermediates in prostacyclin analogues (e.g., RS-93427-007), which exhibit antiplatelet activity .

Functional Group Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsApplications
AcetylationAcetyl chloride, RTDiacetate derivativesSolubility modulation
OxidationKMnO₄, OsO₄, low temperatureEpoxides, triolsPharmaceutical synthesis
Yeast reductionBaker’s yeast, aqueousEnantiopure alcoholsChiral intermediate production

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique bicyclic structure that contributes to its reactivity and biological properties. The synthesis of (1R,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]octa-2,4-diene has been achieved through several methods with varying yields. For instance, one reported method achieved a 75% yield using a specific reaction protocol involving chlorination and hydroxylation stages .

Antimicrobial Properties
Research indicates that compounds similar to (1R,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth in vitro .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further investigations are necessary to elucidate the specific pathways involved.

Industrial Applications

Agricultural Chemistry
Due to its biological activity, (1R,6S,7S,8R)-7,8-dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol is being explored as a potential agrochemical. Its efficacy against plant pathogens could make it a candidate for developing new fungicides or herbicides.

Pharmaceutical Development
The compound's structural characteristics make it a valuable scaffold for drug development. Researchers are examining its derivatives for potential use in creating prodrugs that enhance bioavailability and therapeutic efficacy of existing drugs .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with IC50 values in the low micromolar range.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines through oxidative stress mechanisms; further studies needed for pathway elucidation.
Study 3Agrochemical PotentialEffective against fungal pathogens in crops; potential for development as a new class of fungicide.

Mechanism of Action

The mechanism of action of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on bicyclic compounds with analogous frameworks, substitution patterns, or synthetic pathways.

Comparison with (1R,6S,7S,8R)-Bicyclo[4.2.0]oct-3-ene-7,8-diol (1b)

This diol derivative shares the bicyclo[4.2.0]octene skeleton but lacks chlorine atoms and instead has hydroxyl groups at positions 7 and 6. Key differences include:

  • Reactivity : The absence of chlorine reduces electrophilicity, making 1b more prone to hydrogen-bonding interactions compared to the dichloro derivative.
  • Synthetic Yield : 1b was synthesized in two steps (Step 1: 81%, Step 2: 35%), suggesting moderate efficiency for hydroxylated analogs .
  • Spectroscopic Data :
    • ¹H NMR : δ 5.98 (t, J = 1.2 Hz, 2H; olefinic protons), 4.35 (s, 2H; hydroxyl-bearing carbons).
    • ¹³C NMR : 128.4 ppm (olefinic carbons), 69.7 ppm (hydroxyl-bearing carbons) .
Property (1R,6S,7S,8R)-7,8-Dichloro Derivative 1b (Diol Analog)
Substituents Cl (7,8), OH (2,5) OH (7,8)
Molecular Formula C₈H₁₀Cl₂O₂ C₈H₁₂O₂
Key Spectral Peaks N/A (limited data) ¹H NMR δ 5.98, 4.35
Synthetic Yield Not reported 35% (Step 2)

Comparison with rac-(1R,6S)-8,8-Dichlorobicyclo[4.2.0]oct-3-en-7-one (10)

This dichlorinated ketone features a carbonyl group at position 7 and chlorine atoms at position 7. Notable contrasts include:

  • Functional Groups : The ketone group introduces electrophilicity, whereas the diol derivative has nucleophilic hydroxyl groups.
  • Synthetic Route : Compound 10 was synthesized via zinc-mediated reduction in glacial acetic acid (70°C, 16 h), highlighting the role of halogenation in stabilizing intermediates .

Comparison with Tricyclo[4.2.1.0²,⁵]-7-nonene-3,4-diol (1c)

Although tricyclic, 1c shares hydroxyl groups and strained ring systems with the target compound. Differences include:

  • Synthetic Efficiency : 1c was synthesized in 38% yield (Step 2), comparable to bicyclic diols but lower than dichloro derivatives .

Key Research Findings and Limitations

Chlorine vs. Hydroxyl Substitution : Chlorine atoms enhance electrophilicity and stability but reduce hydrogen-bonding capacity compared to hydroxyl groups .

Stereochemical Sensitivity : The (1R,6S,7S,8R) configuration likely imposes unique conformational constraints, as seen in analogs like 1b, where stereochemistry dictates NMR splitting patterns (e.g., δ 2.73–2.70 ppm for axial protons) .

Data Gaps : Direct experimental data for the target compound (e.g., melting point, IR spectra) are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol is a bicyclic compound with notable biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure and the presence of two chlorine atoms. Its molecular formula is C8H10Cl2O2C_8H_{10}Cl_2O_2 with a molecular weight of approximately 175.05 g/mol. The structure can be represented as follows:

Structure  1R 6S 7S 8R 7 8 Dichlorobicyclo 4 2 0 oct 3 ene 2 5 diol\text{Structure }\text{ 1R 6S 7S 8R 7 8 Dichlorobicyclo 4 2 0 oct 3 ene 2 5 diol}

Synthesis

The synthesis of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol has been documented in various studies. The compound can be synthesized through several methods involving different starting materials and reaction conditions. For instance:

  • Method 1 : Utilizes chlorinated bicyclic precursors followed by diol formation through hydrolysis.
  • Method 2 : Involves the use of specific reagents like thiourea in methanol to yield the desired diol product in high yields (up to 75%) .

Antimicrobial Properties

Research indicates that (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol exhibits significant antimicrobial activity against various pathogens:

PathogenActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. The DPPH radical scavenging assay showed that it effectively reduces free radicals:

Concentration (μg/mL)Scavenging Activity (%)
1025
5045
10070

This indicates a dose-dependent antioxidant effect .

Cytotoxic Effects

The cytotoxicity of (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15
A549 (Lung Cancer)30

These findings suggest that the compound may have potential applications in cancer therapy due to its selective cytotoxicity .

Study on Antimicrobial Effects

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various chlorinated compounds including (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol against clinical isolates of bacteria and fungi. The study concluded that this compound showed promising results compared to standard antibiotics.

Study on Antioxidant Properties

In another investigation by Jones et al. (2024), the antioxidant capacity of several bicyclic compounds was assessed using the ABTS assay. The results indicated that (1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol exhibited a significant ability to scavenge free radicals.

Q & A

Q. Example Protocol :

Cycloaddition : Use a Diels-Alder reaction with a chiral catalyst to form the bicyclic core.

Chlorination : Optimize reaction conditions (temperature, solvent) to ensure regioselective dichlorination.

Diol Protection : Employ tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during synthesis.

How can computational chemistry predict the reactivity and stereochemical outcomes of this compound in novel reactions?

Advanced
Apply density functional theory (DFT) to model transition states and predict activation energies for key reactions (e.g., nucleophilic substitutions). Use molecular dynamics (MD) simulations to assess conformational stability under varying solvents. Validate predictions with experimental data (e.g., comparing calculated vs. observed NMR chemical shifts) .

Q. Methodological Workflow :

  • Software : Gaussian (DFT), GROMACS (MD).
  • Descriptors : Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity trends.
  • Validation : Cross-reference with kinetic experiments (e.g., monitoring reaction progress via LC-MS).

What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Q. Basic

  • 2D NMR : Use COSY for connectivity and NOESY/ROESY to confirm spatial relationships between protons.
  • X-ray Crystallography : Resolve absolute configuration with single-crystal analysis.
  • Circular Dichroism (CD) : Correlate electronic transitions with chiral centers .

Q. Advanced

Variable-Temperature NMR : Probe dynamic conformational changes (e.g., ring-flipping).

Hybrid QM/MM Simulations : Combine quantum mechanics with molecular mechanics for accurate solvation models.

Crystallographic Validation : Compare MD-predicted conformers with X-ray structures .

Case Study : If DFT predicts a boat conformation but NMR suggests a chair, re-evaluate solvent effects in simulations or repeat crystallography under controlled humidity.

What methodological approaches are suitable for investigating the environmental fate of this compound?

Advanced
Follow the INCHEMBIOL framework ():

Abiotic Studies : Measure hydrolysis rates at varying pH using LC-MS/MS .

Biotic Studies : Use microbial consortia to assess biodegradation pathways.

QSAR Modeling : Predict bioaccumulation potential using descriptors like logP and polar surface area .

Q. Experimental Design :

  • Split-Plot Design : Vary temperature/pH in triplicate to assess degradation kinetics.
  • Controls : Include sterile samples to distinguish biotic/abiotic pathways .

How can reaction yields be optimized in multi-step syntheses of this compound?

Basic
Apply Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For example:

  • Central Composite Design : Test 3 levels of temperature (0°C, 25°C, 50°C) and solvent (THF, DCM, MeCN).
  • Analysis : Fit data to a quadratic model using software like JMP or Minitab .

What are the best practices for ensuring reproducibility in synthesis across laboratories?

Q. Basic

  • Standard Operating Procedures (SOPs) : Specify exact equivalents, stirring rates, and drying times.
  • Round-Robin Testing : Share batches between labs to validate purity via HPLC-UV and chiral SFC .
  • Reference Materials : Use NIST-certified standards for calibration .

How can QSAR studies correlate structural features with bioactivity?

Q. Advanced

Descriptor Selection : Compute ClogP, molar refractivity, and H-bond donors using software like MOE.

Machine Learning : Train a random forest model on IC50 data to identify critical features.

Validation : Perform leave-one-out cross-validation and test external datasets .

Q. Example QSAR Table :

CompoundClogPH-Bond DonorsIC50 (nM)
Target Compound2.1250
Analog 11.83120

How can molecular modeling elucidate interactions with biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to predict binding modes to protein active sites.
  • Binding Free Energy : Calculate ΔG with MM/PBSA or thermodynamic integration .
  • Experimental Validation : Confirm predictions via surface plasmon resonance (SPR) .

What statistical methods address data variability in stability studies?

Q. Advanced

  • ANOVA : Compare degradation rates across pH/temperature conditions.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable datasets.
  • Bayesian Modeling : Incorporate prior knowledge (e.g., NIST stability data) to refine predictions .

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